![molecular formula C10H7N3O4 B1416494 6,7-dihydro-1H-pyrano[4',3':5,6]pyrido[2,3-d]pyrimidine-2,4,9(3H)-trione CAS No. 1114822-68-2](/img/structure/B1416494.png)
6,7-dihydro-1H-pyrano[4',3':5,6]pyrido[2,3-d]pyrimidine-2,4,9(3H)-trione
Übersicht
Beschreibung
Pyrano[2,3-d]pyrimidines are a class of heterocyclic compounds that have attracted interest due to their diverse biological activities . They are part of a larger family of pyrimidine derivatives, which are well recognized by synthetic and medicinal chemists . These compounds have been shown to exhibit a wide range of pharmacological properties, including antiallergic, antihypertensive, cardiotonic, bronchiodilator, antibronchitic, and antitumor activity .
Synthesis Analysis
The synthesis of pyrano[2,3-d]pyrimidine derivatives often involves multicomponent reactions . For example, one method involves the reaction of barbituric acid, malononitrile, and various aromatic aldehydes . These reactions can proceed with high efficiency under solvent-free conditions .Molecular Structure Analysis
The molecular structure of pyrano[2,3-d]pyrimidines includes a pyran ring fused with a pyrimidine ring . There are several isomeric structures for pyranopyrazole, including pyrano[2,3-c]pyrazole, pyrano[3,2-c]pyrazole, pyrano[3,4-c]pyrazole, and pyrano[4,3-c]pyrazole .Chemical Reactions Analysis
The chemical reactions involving pyrano[2,3-d]pyrimidines can vary depending on the specific substituents on the molecule. For example, certain substituents can influence the compound’s reactivity with other substances .Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Activity
6,7-dihydro-1H-pyrano[4',3':5,6]pyrido[2,3-d]pyrimidine-2,4,9(3H)-trione derivatives have been synthesized and evaluated for their antibacterial activity. For instance, the efficient synthesis of new Pyrimido[5′,4′:5,6]pyrano[2,3-d]pyrimidine-2,4,6(1H,3H)-triones has shown promise in combating both gram-positive (Staphylococcus aureus, Staphylococcus epidermidis) and gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria (Asadian, Davoodnia, & Beyramabadi, 2018).
Electrochemical Synthesis
The electrochemical synthesis of 5-aryl-5,6-dihydro-2H-pyrano[2,3-d]pyrimidine-2,4,7-triones offers an environmentally benign and efficient method for producing these compounds. This approach utilizes an electrogenerated base and a one-pot, three-component condensation at room temperature, highlighting its potential in sustainable and high-yield chemical syntheses (Veisi, Maleki, Omrani, & Lotfi, 2014).
Anticancer Activity
Some derivatives of pyrano[2,3-d]pyrimidine, synthesized through various methods, have been evaluated for their potential anticancer activity. For example, derivatives synthesized using β-cyclodextrin as a catalyst have shown promising results against specific cancer cell lines, such as HePG-2 (Human liver cancer cell line) and MCF-7 (Human breast cancer cell line), indicating their potential application in cancer therapy (Bhosle, Andil, Wahul, Bondle, Sarkate, & Tiwari, 2019).
Antimicrobial and Antitubercular Activity
Certain novel pyrano[2,3-d]pyrimidine derivatives have demonstrated significant antimicrobial and antitubercular activities. These compounds were evaluated against various bacterial and fungal strains, including Mycobacterium tuberculosis, and showed pronounced effects, suggesting their use in developing new antimicrobial and antituberculosis drugs (Kamdar, Haveliwala, Mistry, & Patel, 2011).
Nanoparticle-Assisted Synthesis
The use of nanoparticles, such as Mn2O3, in the synthesis of pyrano[2,3-d] pyrimidine derivatives has been explored. This method is both eco-friendly and economical, highlighting the role of nanotechnology in improving the efficiency and sustainability of chemical syntheses. Additionally, the derived compounds have shown potential as potent protease inhibitors, which could be beneficial in various biomedical applications (Shehab & El-Shwiniy, 2018).
Safety And Hazards
Zukünftige Richtungen
The future directions for research on pyrano[2,3-d]pyrimidines could involve further exploration of their synthesis, biological activities, and potential applications in medicine. For example, these compounds could be optimized to serve as new chemical entities for discovering new anticancer agents .
Eigenschaften
IUPAC Name |
13-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),9-triene-5,7,14-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O4/c14-8-5-3-4-1-2-17-9(15)6(4)11-7(5)12-10(16)13-8/h3H,1-2H2,(H2,11,12,13,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCOFCJSIWIFOSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C2=NC3=C(C=C21)C(=O)NC(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-dihydro-1H-pyrano[4',3':5,6]pyrido[2,3-d]pyrimidine-2,4,9(3H)-trione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(2-{2-[2-(Tetrahydropyran-2-yloxy)-ethoxy]-ethoxy}-ethoxy)-propionic acid](/img/structure/B1416413.png)
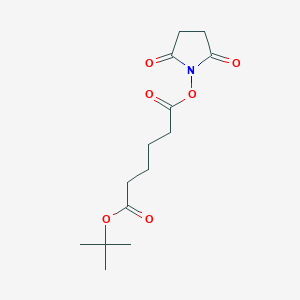

![Spiro[4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine];2,2,2-trifluoroacetic acid](/img/structure/B1416417.png)
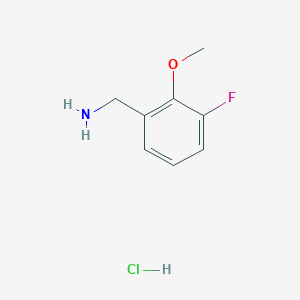
![1-(2-Methoxyethyl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-benzoimidazole](/img/structure/B1416421.png)
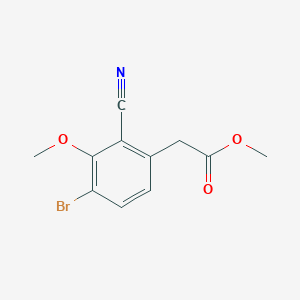
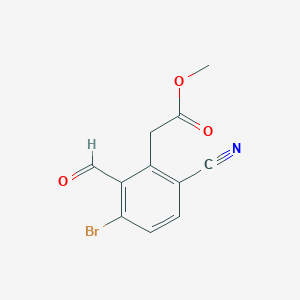
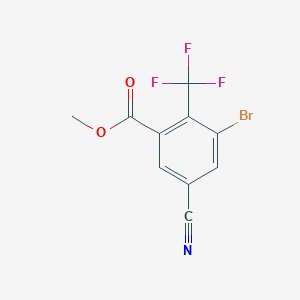
![3-[4-(2,4-Bis-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1416428.png)
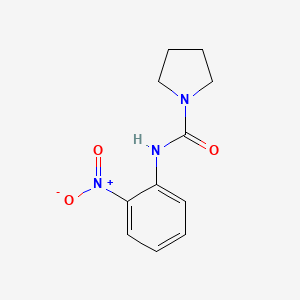
![2-[2-(2-Chloro-7-methoxy-3-quinolinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1416431.png)
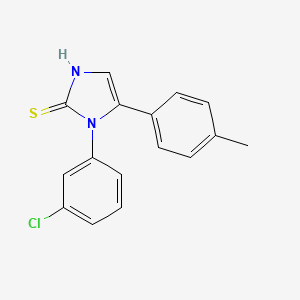
![[1-(3,5-dimethoxybenzyl)-1H-indol-3-yl]acetic acid](/img/structure/B1416433.png)